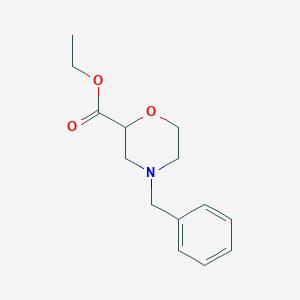

Ethyl 4-benzylmorpholine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzylmorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVADOGJQJZIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910582 | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-32-1, 107904-08-5 | |

| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-benzylmorpholine-2-carboxylate, a crucial heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a key intermediate in the development of potent and selective therapeutic agents, particularly for the serotonergic system. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[4] The nitrogen atom of the morpholine ring can be readily functionalized, allowing for the exploration of a wide range of chemical space and the fine-tuning of pharmacological activity. This compound, with its ester functionality and N-benzyl protection, represents a versatile and strategically important intermediate for the synthesis of more complex morpholine-containing molecules with therapeutic potential.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester, Ethyl 4-benzyl-2-morpholinecarboxylate | [2] |

| CAS Number | 135072-32-1 | [5] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2] |

| Molecular Weight | 249.31 g/mol | [2] |

| Appearance | Colorless oil (predicted) | N/A |

| Boiling Point | 330.3 ± 37.0 °C (Predicted) | [2][5] |

| Density | 1.128 g/cm³ (Predicted) | [5] |

| pKa | 5.70 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. | [2] |

Note: Most of the physical properties are predicted and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the N-benzylation of the parent compound, ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses):

A robust and scalable procedure for the N-benzylation of morpholine derivatives can be adapted for the synthesis of the title compound. The following is a representative protocol:

Materials:

-

Ethyl morpholine-2-carboxylate

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Acetonitrile (or another polar aprotic solvent like DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl morpholine-2-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality and Experimental Choices:

-

Base: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the morpholine nitrogen, thereby increasing its nucleophilicity, without competing in the substitution reaction.

-

Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Purification: Column chromatography is a standard and effective method for separating the desired N-benzylated product from any unreacted starting materials or byproducts.

Spectroscopic Characterization

1H NMR (Predicted):

-

Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).

-

Benzylic protons (-CH₂-Ph): Singlet around δ 3.5-3.7 ppm (2H).

-

Morpholine ring protons: A series of multiplets between δ 2.0 and 4.0 ppm. The proton at the C2 position adjacent to the ester will be deshielded.

-

Ethyl ester protons (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).

13C NMR (Predicted):

-

Carbonyl carbon (C=O): Signal around δ 170-175 ppm.

-

Aromatic carbons (benzyl group): Signals between δ 127 and 138 ppm.

-

Benzylic carbon (-CH₂-Ph): Signal around δ 60-65 ppm.

-

Morpholine ring carbons: Signals in the range of δ 45-75 ppm.

-

Ethyl ester carbons (-OCH₂CH₃): Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch (ester): Strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

C=C stretches (aromatic): Bands around 1450-1600 cm⁻¹.

Application in Drug Development: A Precursor to 5-HT₄ Receptor Agonists

A significant application of this compound is its role as a key intermediate in the synthesis of potent and selective serotonin 4 (5-HT₄) receptor agonists.[2] The 5-HT₄ receptor is a G-protein coupled receptor primarily found in the gastrointestinal tract, bladder, and central nervous system. Agonists of this receptor have shown therapeutic potential for treating gastrointestinal motility disorders, such as gastroparesis and irritable bowel syndrome with constipation (IBS-C).[6]

The BIMU Series of 5-HT₄ Agonists:

This compound is a precursor to the benzimidazolone-based 5-HT₄ agonists, including the well-studied compounds BIMU 1 and BIMU 8 .[3][7] These compounds are known for their high affinity and agonist activity at the 5-HT₄ receptor.

Synthetic Pathway Overview:

The synthesis of these agonists involves several steps, starting with the modification of this compound. A simplified, conceptual workflow is presented below.

Figure 2: Conceptual workflow for the synthesis of BIMU series 5-HT₄ agonists from the title compound.

The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine fragment. The N-benzyl group serves as a protecting group for the morpholine nitrogen and is removed at a later stage, often by catalytic hydrogenation, to allow for further functionalization.

Mechanism of Action of 5-HT₄ Agonists:

5-HT₄ receptor agonists exert their prokinetic effects by stimulating the release of acetylcholine from enteric neurons. This increased acetylcholine release enhances smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.

Figure 3: Simplified signaling pathway of 5-HT₄ receptor agonists in enteric neurons.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related N-benzylated morpholines and its precursors.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. N-substituted morpholines can be irritants to the skin, eyes, and respiratory tract.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is well-established in the synthesis of potent 5-HT₄ receptor agonists, demonstrating the importance of the morpholine scaffold in designing drugs for gastrointestinal disorders. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the development of new chemical entities targeting a range of biological targets. Future research may explore its use in the synthesis of other classes of bioactive molecules, further expanding its role in drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. Ethyl4-benzylmorpholine-2-carboxylate | 135072-32-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [acrospharma.co.kr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Central cholinergic antinociception induced by 5HT4 agonists: BIMU 1 and BIMU 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Ethyl 4-benzylmorpholine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, structural elucidation, physicochemical properties, and its role as a strategic intermediate in the creation of complex therapeutic agents.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Its incorporation into drug candidates can favorably modulate pharmacokinetic profiles. The N-benzyl group, in particular, serves as a common protecting group and can also be an integral part of the pharmacophore, interacting with biological targets. This compound, with its reactive ester functionality, represents a versatile synthon for elaborating more complex molecular architectures. This compound is a notable intermediate in the synthesis of selective serotonin (5-HT4) receptor agonists, which have applications as gastrointestinal prokinetic agents.[2][3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several established routes for N-substituted morpholines. A logical and efficient pathway involves the N-benzylation of a suitable morpholine-2-carboxylate precursor. This strategy is advantageous as it builds upon readily available starting materials and employs well-understood, high-yielding transformations.

Proposed Synthetic Pathway

A robust and scalable synthesis begins with the esterification of morpholine-2-carboxylic acid, followed by N-alkylation with benzyl bromide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Fischer Esterification of Morpholine-2-carboxylic acid

-

Reaction Setup: To a solution of morpholine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Execution: The reaction mixture is heated to reflux and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is driven to completion by using an excess of ethanol.

-

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Ethyl morpholine-2-carboxylate, which can be used in the next step without further purification.

Part B: N-Benzylation

-

Reaction Setup: The crude Ethyl morpholine-2-carboxylate (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetonitrile. To this solution, a mild inorganic base, such as potassium carbonate (1.5 eq), is added, followed by benzyl bromide (1.1 eq).

-

Execution: The suspension is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

-

Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the morpholine ring, generating a more nucleophilic species. This nucleophile then displaces the bromide from benzyl bromide in a classic SN2 reaction to form the N-C bond.

-

-

Work-up and Purification: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Physicochemical Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | [6] |

| Molecular Weight | 249.31 g/mol | [6] |

| CAS Number | 135072-32-1 | [7][8] |

| Appearance | Expected to be a colorless to pale yellow oil | General observation for similar compounds |

| Boiling Point | 330.3 ± 37.0 °C (Predicted) | [6] |

Spectroscopic Analysis

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the most informative tool for confirming the structure. The key expected resonances are:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5 protons.

-

Ethyl Ester Protons: A quartet around δ 4.10-4.25 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.20-1.35 ppm (3H, -OCH₂CH₃).

-

Benzyl Methylene Protons: A singlet or a pair of doublets (due to the chiral center at C2) around δ 3.50-3.60 ppm (2H, -NCH₂Ph).

-

Morpholine Ring Protons: A series of complex multiplets between δ 2.00 and 4.00 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C2 is expected to be a doublet of doublets around δ 3.80-3.95 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in the 13C NMR spectrum would include:

-

Ester Carbonyl Carbon: A resonance in the region of δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 127-140 ppm.

-

Ethyl Ester Carbons: Resonances around δ 60-62 ppm (-OCH₂) and δ 14-15 ppm (-CH₃).

-

Benzyl Methylene Carbon: A signal around δ 60-63 ppm.

-

Morpholine Ring Carbons: Signals in the δ 45-75 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. This distinguishes it from the corresponding carboxylic acid, which would show a broader carbonyl stretch and a very broad O-H stretch from 2500-3300 cm⁻¹.[9]

-

C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 249. A prominent fragment would likely correspond to the loss of the ethoxy group (-OC₂H₅) at m/z = 204, and another significant fragment would be the tropylium ion from the benzyl group at m/z = 91.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the development of selective 5-HT4 receptor agonists, which are investigated for the treatment of gastrointestinal motility disorders.[2] The morpholine scaffold is also found in a variety of other biologically active compounds, including analgesics, antidepressants, and anticancer agents, highlighting the broad utility of intermediates like the title compound in medicinal chemistry programs.[1][10][11]

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a strategically important heterocyclic compound whose synthesis is achievable through reliable and scalable chemical transformations. Its structure, confirmed by a suite of spectroscopic methods, provides a foundation for its use as a versatile building block. For researchers in drug development, this molecule offers a gateway to novel chemical entities, particularly within the realm of CNS disorders and gastrointestinal agents. The methodologies and data presented in this guide serve as a robust resource for the synthesis, characterization, and application of this valuable chemical intermediate.

References

- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 135072-32-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1219383-86-4|Ethyl 4-benzylmorpholine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR [m.chemicalbook.com]

- 6. Ethyl4-benzylmorpholine-2-carboxylate | 135072-32-1 [amp.chemicalbook.com]

- 7. abacipharma.com [abacipharma.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. PubChemLite - (s)-4-benzylmorpholine-2-carboxylic acid (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate

CAS Number: 135072-32-1

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Medicinal Chemistry

Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a benzyl-protected amine and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established applications, with a focus on its role in the development of novel pharmaceuticals. The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The strategic placement of functional groups in this compound allows for diverse chemical modifications, making it a key intermediate for researchers in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 135072-32-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₉NO₃ | [3][5] |

| Molecular Weight | 249.31 g/mol | [5] |

| Appearance | Oily crude product (as per synthesis) | [6] |

| Boiling Point | 330.3±37.0 °C (Predicted) | [5] |

| Purity | Typically ≥95% | [1] |

| Synonyms | Ethyl 4-Benzyl-2-morpholinecarboxylate, 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester | [5] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through the acid-catalyzed esterification of 4-benzylmorpholine-2-carbonitrile. The following protocol is a detailed, self-validating procedure derived from established methodologies.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

-

4-Benzylmorpholine-2-carbonitrile

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Aqueous Potassium Carbonate solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Rotary evaporator

Experimental Procedure

-

Dissolution: In a suitable round-bottom flask, dissolve 4-benzylmorpholine-2-carbonitrile (1.0 equivalent) in absolute ethanol. Stir the mixture until a homogeneous solution is formed.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (in a volume approximately 1.5 times that of the carbonitrile by weight) to the stirred solution. The addition should be done in batches to control the exothermic reaction. An increase in internal temperature is expected.

-

Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 66 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the solution to room temperature. Reduce the volume of the solution by half using a rotary evaporator.

-

Neutralization: Carefully neutralize the concentrated solution by the slow addition of an aqueous potassium carbonate solution. Be cautious as the release of carbon dioxide can cause foaming. Continue addition until the solution is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction process multiple times to ensure complete recovery.

-

Drying and Filtration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal and Isolation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product as an oil. For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons on the benzyl group are expected in the aromatic region (δ 7.2-7.4 ppm).

-

Benzyl CH₂: A singlet for the two protons of the benzylic methylene group should appear around δ 3.5-3.7 ppm.

-

Morpholine Ring Protons: A series of multiplets corresponding to the protons on the morpholine ring are expected between δ 2.0 and 4.0 ppm.

-

Ethyl Ester Protons: A quartet for the methylene protons (OCH₂) of the ethyl group is anticipated around δ 4.1-4.2 ppm, and a triplet for the methyl protons (CH₃) should be observed around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon should give a signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons of the benzyl group are expected between δ 125 and 140 ppm.

-

Ethyl Ester Carbons: The OCH₂ carbon should appear around δ 60-62 ppm, and the CH₃ carbon at approximately δ 14 ppm.

-

Morpholine Ring and Benzyl CH₂ Carbons: The carbons of the morpholine ring and the benzylic methylene group are expected to resonate in the range of δ 50-70 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C-O Stretch: A C-O stretching vibration from the ester group should be visible in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching of the tertiary amine in the morpholine ring is expected in the fingerprint region.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of 5-HT₄ receptor agonists. These agonists are investigated for their potential to treat gastrointestinal motility disorders, such as gastroparesis and constipation, as well as certain cognitive disorders. The morpholine core of the molecule is a common feature in many biologically active compounds, and the benzyl and ethyl ester functionalities provide convenient handles for further chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Caption: Drug Discovery Workflow.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care in a well-ventilated area.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard information is limited, but as with all research chemicals, unnecessary exposure should be avoided. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate for organic chemists and drug discovery scientists. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of compound libraries for biological screening. Its established role in the synthesis of 5-HT₄ receptor agonists highlights its importance in the ongoing search for new and improved therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

- 1. acrospharma.co.kr [acrospharma.co.kr]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound [acrospharma.co.kr]

- 4. 135072-32-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. Ethyl4-benzylmorpholine-2-carboxylate | 135072-32-1 [amp.chemicalbook.com]

- 6. media.adeo.com [media.adeo.com]

Molecular weight of Ethyl 4-benzylmorpholine-2-carboxylate

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. Moving beyond fundamental properties, this document elucidates the rationale behind its synthesis, robust methods for its characterization, and its strategic importance in the development of advanced therapeutic agents.

Core Molecular and Physical Properties

This compound is a substituted morpholine derivative. The incorporation of a benzyl group on the nitrogen atom and an ethyl ester at the 2-position of the morpholine ring defines its chemical reactivity and utility as a synthetic building block. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |

| Molecular Weight | 249.31 g/mol | [3] |

| CAS Number | 135072-32-1 | [1][2] |

| Synonyms | 4-Benzyl-morpholine-2-carboxylic acid ethyl ester, 4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester | [1][2] |

| Purity (Typical) | >97% | [2] |

Synthesis Pathway and Rationale

The primary route to this compound is through the N-alkylation of the parent morpholine ester, Ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon of a benzyl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a standard laboratory procedure for the N-benzylation of Ethyl morpholine-2-carboxylate.

-

Vessel Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl morpholine-2-carboxylate (1 equiv.).

-

Solvent and Base Addition : Dissolve the starting material in a polar aprotic solvent such as acetonitrile (approx. 10 volumes). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to act as an acid scavenger.

-

Causality Insight : A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A weak base is sufficient to neutralize the hydrobromic acid byproduct without promoting side reactions like ester hydrolysis.

-

-

Reagent Addition : Add benzyl bromide (1.1 equiv.) to the stirring suspension at room temperature.

-

Reaction Execution : Heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate.

-

Extraction and Washing : Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities and solvent.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectroscopic and Chromatographic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are typically proprietary and provided with a Certificate of Analysis, the expected data based on the molecular structure are presented below.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H-NMR | Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H). Benzylic Protons (-CH₂-Ph): Singlet or AB quartet around 3.5-3.6 ppm (2H). Ester Protons (-OCH₂CH₃): Quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H). Morpholine Ring Protons: Complex multiplets between 2.2-4.0 ppm (7H). |

| ¹³C-NMR | Ester Carbonyl: ~170-172 ppm. Aromatic Carbons: ~127-138 ppm. Benzylic Carbon: ~60-62 ppm. Ester Methylene Carbon: ~60-61 ppm. Morpholine Ring Carbons: ~50-70 ppm. Ester Methyl Carbon: ~14 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 250.3. Key Fragments: Loss of the ethyl ester group, cleavage of the benzyl group (m/z = 91). |

Chromatographic Purity and Chiral Analysis

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), while chiral resolution is necessary for stereospecific applications.

Caption: Analytical workflow for purity and enantiomeric assessment.

Representative HPLC Method for Purity Assessment:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV at 254 nm.

Chiral HPLC for Enantiomeric Resolution:

-

The resolution of racemic this compound via chiral HPLC is a documented method, crucial for the synthesis of enantiomerically pure final products[4]. This separation allows for the isolation of individual (R) and (S) enantiomers, which often exhibit different pharmacological activities.

Application in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of serotonin 5-HT₄ receptor agonists[3].

Caption: Role as an intermediate for 5-HT₄ receptor agonists.

5-HT₄ receptor agonists are a class of drugs known as prokinetic agents. They enhance gastrointestinal motility and are used to treat conditions like chronic constipation and gastroparesis[2]. The morpholine core of this compound serves as a critical scaffold that, after further chemical modification, interacts with the 5-HT₄ receptor. Its use as a starting material in the synthesis of spleen tyrosine kinase (Syk) inhibitors has also been described in patent literature, highlighting its versatility in medicinal chemistry[1]. The precise structure and stereochemistry of the morpholine derivative are often vital for the efficacy and safety of the final active pharmaceutical ingredient (API).

References

¹H NMR and ¹³C NMR spectra of benzylmorpholine compounds

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzylmorpholine Compounds

Introduction

Benzylmorpholine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural framework is a common scaffold in various biologically active molecules, including EZH2 inhibitors for anti-cancer activity.[1] A precise and unambiguous structural characterization is paramount for understanding their structure-activity relationships and ensuring the integrity of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, stands as the cornerstone analytical technique for the structural elucidation of these molecules.[2][3] NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus.[2][4] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of benzylmorpholine compounds, providing researchers, scientists, and drug development professionals with the expertise to interpret spectral data confidently.

Pillar 1: ¹H NMR Spectral Analysis of Benzylmorpholine

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure, allowing for the differentiation of protons in various parts of the benzylmorpholine scaffold.[2]

The Morpholine Ring Signature

At room temperature, the morpholine ring typically adopts a chair conformation.[3] This leads to distinct signals for the two sets of methylene protons: those adjacent to the highly electronegative oxygen atom (H-2, H-6) and those adjacent to the nitrogen atom (H-3, H-5).

-

Protons Adjacent to Oxygen (H-2, H-6): These protons are significantly deshielded by the neighboring oxygen atom. Consequently, they resonate at a lower field (higher ppm value), typically appearing as a triplet in the range of δ 3.6-3.8 ppm .

-

Protons Adjacent to Nitrogen (H-3, H-5): These protons are less deshielded than their H-2/H-6 counterparts and thus resonate at a higher field (lower ppm value). Their signals are generally observed as a triplet around δ 2.4-2.6 ppm . The N-benzyl substituent provides an electron-donating effect which can influence the precise shift of these adjacent protons.[2]

The Benzyl Group Signature

The benzyl group introduces two distinct types of proton signals: the benzylic methylene protons and the aromatic protons of the phenyl ring.

-

Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge between the nitrogen and the phenyl ring are chemically equivalent and give rise to a characteristic singlet. Their proximity to both the nitrogen atom and the aromatic ring places their resonance at approximately δ 3.5 ppm .

-

Aromatic Protons (Ar-H): The five protons on the unsubstituted phenyl ring typically appear as a multiplet in the aromatic region of the spectrum, usually between δ 7.2-7.4 ppm . The integration of this signal corresponds to five protons, confirming the presence of a monosubstituted benzene ring.

Pillar 2: ¹³C NMR Spectral Analysis of Benzylmorpholine

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a count of the non-equivalent carbons and insight into their chemical environment.

The Morpholine Ring Carbons

Similar to the proton spectrum, the carbons of the morpholine ring are differentiated by their proximity to the heteroatoms.

-

Carbons Adjacent to Oxygen (C-2, C-6): These carbons are deshielded by the electronegative oxygen and resonate downfield, typically around δ 67.0-68.0 ppm .[2][5]

-

Carbons Adjacent to Nitrogen (C-3, C-5): These carbons are found further upfield compared to C-2/C-6, generally appearing in the region of δ 53.0-54.0 ppm . The N-substitution significantly influences their chemical shift.[2]

The Benzyl Group Carbons

The benzyl moiety contributes several signals to the ¹³C NMR spectrum, including the benzylic carbon and the aromatic carbons.

-

Benzylic Carbon (-CH₂-Ph): The methylene carbon signal is typically observed around δ 62.0-63.0 ppm .

-

Aromatic Carbons (Ar-C): The carbons of the phenyl ring resonate in the characteristic aromatic region of δ 127.0-138.0 ppm . For an unsubstituted benzyl group, one typically observes four distinct signals:

-

Ipso-Carbon (C-q): The quaternary carbon attached to the methylene group.

-

Ortho-Carbons (C-o): Two equivalent carbons.

-

Meta-Carbons (C-m): Two equivalent carbons.

-

Para-Carbon (C-p): A single carbon.

-

Pillar 3: Data Presentation and Experimental Protocols

For clarity and comparative purposes, the characteristic chemical shifts for benzylmorpholine are summarized below. It is important to note that these values can vary slightly depending on the solvent, concentration, and temperature.[2][6]

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shifts for Benzylmorpholine

| Protons | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | O-CH ₂-CH₂-N | 3.6 - 3.8 | Triplet |

| H-3, H-5 | O-CH₂-CH ₂-N | 2.4 - 2.6 | Triplet |

| -CH ₂-Ph | Benzylic | ~ 3.5 | Singlet |

| Ar-H | Aromatic | 7.2 - 7.4 | Multiplet |

Table 2: Typical ¹³C NMR Chemical Shifts for Benzylmorpholine

| Carbons | Functional Group | Typical Chemical Shift (δ, ppm) |

| C-2, C-6 | O-C H₂-CH₂-N | 67.0 - 68.0 |

| C-3, C-5 | O-CH₂-C H₂-N | 53.0 - 54.0 |

| -C H₂-Ph | Benzylic | 62.0 - 63.0 |

| Ar-C | Aromatic | 127.0 - 138.0 |

Visualization of Structure and Workflow

Caption: Labeled structure of Benzylmorpholine.

Caption: Workflow for NMR analysis of benzylmorpholine derivatives.[2]

Experimental Protocol: Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

-

Sample Weighing: Accurately weigh 5-10 mg of the benzylmorpholine derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the compound has poor solubility, gentle heating or sonication may be applied.[2]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable and powerful analytical techniques for the characterization of benzylmorpholine derivatives.[2] A systematic approach to spectral interpretation, focusing on the characteristic chemical shifts and coupling patterns of the morpholine and benzyl moieties, allows for detailed and unambiguous structural elucidation. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to confidently analyze the NMR spectra of this important class of compounds, facilitating advancements in drug discovery and development.

References

- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

The Morpholine Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle, a simple six-membered ring containing an ether and a secondary amine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its frequent appearance in a diverse array of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and advantageous physicochemical properties.[4][5][6] This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine scaffold in drug discovery and development. We will delve into the fundamental attributes that make morpholine an attractive building block, its strategic applications in modulating pharmacokinetic and pharmacodynamic profiles, and its integral role in the design of targeted therapies for a spectrum of diseases, including cancer and central nervous system (CNS) disorders.[4][7][8] Through a synthesis of established principles and contemporary research, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the morpholine scaffold in their quest for novel therapeutics.

The Fundamental Appeal of the Morpholine Scaffold: A Physicochemical Perspective

The widespread adoption of the morpholine ring in medicinal chemistry is not coincidental; it stems from a unique confluence of physicochemical properties that address several key challenges in drug design.[1][2]

A Harmonious Balance of Hydrophilicity and Lipophilicity

The morpholine ring intrinsically possesses a well-balanced hydrophilic-lipophilic profile.[9][10] The oxygen atom acts as a hydrogen bond acceptor, contributing to aqueous solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity.[9][11] This balance is crucial for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties, including the critical ability to permeate the blood-brain barrier (BBB) for CNS-targeted drugs.[4][8][10]

Modulating Basicity and Enhancing Metabolic Stability

The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, rendering morpholine less basic (pKa ≈ 8.5) than its carbocyclic counterpart, piperidine.[5][12] This attenuated basicity can be advantageous in reducing off-target effects and improving the overall pharmacokinetic profile.[6] Furthermore, the morpholine ring is generally metabolically stable, resisting enzymatic degradation and contributing to enhanced bioavailability and prolonged in vivo half-life of drug candidates.[4][9][13]

A Versatile Synthetic Handle and Conformational Flexibility

From a synthetic standpoint, the morpholine ring is a readily accessible and versatile building block.[1][2] It can be easily introduced into molecules through various synthetic methodologies, allowing for the facile generation of diverse chemical libraries for screening.[14][15][16] The inherent conformational flexibility of the chair-like structure of morpholine allows it to present appended functionalities in optimal orientations for binding to biological targets.[9]

Strategic Applications of the Morpholine Scaffold in Drug Design

The strategic incorporation of the morpholine moiety into a drug candidate can serve several distinct purposes, ranging from enhancing potency to improving drug-like properties.

A Scaffold for Direct Target Engagement

In many instances, the morpholine ring is not merely a passive carrier but an active participant in binding to the target protein. The oxygen atom can form crucial hydrogen bonds with amino acid residues in the active site of enzymes, such as kinases.[4][9] For example, in many PI3K inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain.[4][9]

A Tool for Optimizing Pharmacokinetics and Pharmacodynamics (PK/PD)

One of the most common applications of the morpholine scaffold is to modulate the PK/PD properties of a lead compound.[1][4][9] Its introduction can enhance aqueous solubility, improve metabolic stability, and fine-tune the lipophilicity to achieve the desired ADME profile.[17][18] This often translates to improved oral bioavailability and a more favorable dosing regimen.[1][4]

A Privileged Fragment in Fragment-Based Drug Discovery (FBDD)

The advantageous properties of morpholine make it an ideal fragment for use in FBDD. Its ability to engage in favorable interactions with a variety of protein targets, coupled with its desirable physicochemical profile, makes it a valuable starting point for the development of novel drug candidates.

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine scaffold is underscored by its presence in a wide range of therapeutic agents across different disease areas.

Central Nervous System (CNS) Disorders

The ability of morpholine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs for CNS disorders.[4][8] Several approved CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature a morpholine ring.[4][19] The scaffold's ability to modulate the properties of molecules targeting receptors and enzymes implicated in mood disorders, pain, and neurodegenerative diseases has been extensively documented.[4][10][[“]]

Oncology

The morpholine scaffold is a prominent feature in numerous anticancer agents, particularly in the class of kinase inhibitors.[7][21][22] Its role in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is well-established.[4][7][9] Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Linezolid, an antibiotic with anticancer properties, are notable examples of morpholine-containing drugs.[5][12]

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] The morpholine ring has proven to be a key pharmacophore in the design of inhibitors targeting this pathway.[4][9]

-

Mechanism of Action: In many PI3K/mTOR inhibitors, the morpholine oxygen atom forms a crucial hydrogen bond with the hinge region of the kinase domain, specifically with the backbone NH of a valine residue.[4][9] This interaction helps to anchor the inhibitor in the ATP-binding pocket.

-

Structure-Activity Relationship (SAR): SAR studies have shown that modifications to the morpholine ring can significantly impact the potency and selectivity of PI3K/mTOR inhibitors.[23][24] For instance, the introduction of substituents on the morpholine ring can be used to probe for additional binding interactions and to fine-tune the physicochemical properties of the inhibitor.[4][9]

Table 1: Physicochemical Properties of Selected FDA-Approved Morpholine-Containing Drugs

| Drug | Therapeutic Area | Molecular Weight ( g/mol ) | LogP | pKa |

| Gefitinib | Oncology | 446.9 | 3.2 | 5.4, 7.2 |

| Linezolid | Antibacterial | 337.3 | 0.4 | Not Applicable |

| Moclobemide | CNS (Antidepressant) | 268.7 | 1.8 | 6.2 |

| Reboxetine | CNS (Antidepressant) | 313.4 | 3.1 | 9.4 |

| Aprepitant | Antiemetic | 534.5 | 4.7 | Not Applicable |

Synthetic Strategies for Morpholine Derivatives

The accessibility of the morpholine scaffold is a key driver of its widespread use. A variety of synthetic routes are available for the preparation of morpholine and its derivatives.[14][15][16]

Generalized Synthetic Protocol for N-Arylation of Morpholine

This protocol outlines a common method for the synthesis of N-aryl morpholine derivatives, a prevalent structural motif in many bioactive compounds.

Step 1: Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), morpholine (1.2 eq), and a suitable palladium catalyst (e.g., Pd2(dba)3, 0.02 eq).

-

Add a phosphine ligand (e.g., Xantphos, 0.04 eq) and a base (e.g., Cs2CO3, 2.0 eq).

-

Add a suitable solvent (e.g., toluene or dioxane).

Step 2: Reaction Execution

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.

Diagram 1: Generalized Workflow for Drug Discovery Incorporating the Morpholine Scaffold

Caption: A simplified workflow illustrating the integration of the morpholine scaffold in the drug discovery pipeline.

Bioisosteric Replacements for the Morpholine Scaffold

While the morpholine ring offers many advantages, medicinal chemists are continually exploring bioisosteric replacements to further optimize drug properties.[13][25][26] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Common Morpholine Bioisosteres

-

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can modulate lipophilicity and metabolic stability.[3]

-

Piperazine: While more basic, the piperazine ring offers an additional site for substitution, allowing for further chemical diversification.[27]

-

Spirocyclic ethers and amines: These three-dimensional scaffolds can improve solubility and introduce novel structural features.[25]

-

Bridged and Fused Bicyclic Systems: These constrained analogs can lock the conformation of the ring system, potentially leading to increased potency and selectivity.[4][9][26]

The choice of a bioisosteric replacement is highly context-dependent and requires careful consideration of the specific drug target and desired property improvements.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

Caption: A schematic of the PI3K/Akt/mTOR pathway, a key target for morpholine-containing anticancer drugs.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry.[1][2][3] Its unique combination of advantageous physicochemical properties, synthetic accessibility, and versatile biological activities has made it an indispensable tool in the development of a wide range of therapeutics.[18][28] As our understanding of disease biology continues to evolve, the rational application of the morpholine scaffold and its bioisosteres will undoubtedly continue to play a pivotal role in the design of the next generation of safe and effective medicines.[29] Future research will likely focus on the development of novel synthetic methodologies for the construction of more complex and diverse morpholine-containing libraries, as well as the exploration of novel bioisosteric replacements to further refine drug properties.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

- 13. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 14. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 15. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. consensus.app [consensus.app]

- 21. researchgate.net [researchgate.net]

- 22. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tcichemicals.com [tcichemicals.com]

- 26. enamine.net [enamine.net]

- 27. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijprems.com [ijprems.com]

- 29. e3s-conferences.org [e3s-conferences.org]

The Morpholine Motif: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide on the Discovery, Synthesis, and Structure-Activity Relationship of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates, have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the discovery and history of substituted morpholines, the evolution of their synthetic methodologies, and the intricate structure-activity relationships that govern their diverse pharmacological activities.

A Historical Perspective: From Industrial Solvent to Therapeutic Mainstay

The journey of morpholine from an industrial chemical to a key building block in life-saving pharmaceuticals is a testament to the serendipitous nature of scientific discovery and the ingenuity of medicinal chemists. Initially valued for its properties as a solvent and corrosion inhibitor, the therapeutic potential of the morpholine nucleus was not immediately apparent.

A pivotal moment in the history of substituted morpholines arrived in 1955 with the marketing of Preludin (Phenmetrazine) for the treatment of obesity.[1] This marked one of the earliest introductions of a morpholine-containing drug into the clinical setting. The development of Preludin demonstrated that the morpholine ring could be incorporated into physiologically active molecules, paving the way for further exploration.

Over the following decades, a plethora of morpholine-containing drugs were developed, targeting a wide array of diseases. The inherent properties of the morpholine ring, such as its pKa of approximately 8.5, which allows it to be protonated at physiological pH, and its ability to engage in hydrogen bonding, were recognized as highly advantageous for drug design.[2] This led to the successful development of drugs like the antibiotic Linezolid , the antidepressant Reboxetine , and the antiemetic Aprepitant .[2] The continued success of these and other morpholine-containing drugs has solidified the status of this heterocycle as a truly privileged scaffold in drug discovery.

The Art of Synthesis: Crafting the Morpholine Core

The versatility of the morpholine scaffold is matched by the diversity of synthetic routes developed for its construction and modification. These methods have evolved from classical cyclization reactions to highly sophisticated stereoselective and catalytic approaches, enabling the precise synthesis of complex substituted morpholines.

Classical Approaches to Morpholine Synthesis

The most traditional and straightforward method for the synthesis of the morpholine ring involves the dehydration of diethanolamine using a strong acid, such as sulfuric or hydrochloric acid.[3] This method, while effective for the synthesis of unsubstituted morpholine, is often harsh and not suitable for the preparation of more complex, functionalized derivatives.

Another classical approach involves the reaction of a β-amino alcohol with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide. These reactions typically proceed via an initial N-alkylation followed by an intramolecular cyclization.

Modern Synthetic Methodologies

The demand for enantiomerically pure and highly substituted morpholines has driven the development of more advanced and stereoselective synthetic methods.

A significant advancement in the synthesis of substituted morpholines is the palladium-catalyzed intramolecular carboamination of N-allyl-2-aminoethanol derivatives. This powerful method allows for the stereoselective formation of cis-3,5-disubstituted morpholines, a substitution pattern that is challenging to achieve using traditional methods.[4]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [4]

Step 1: Synthesis of the N-Allyl-2-aminoethanol Precursor

-

To a solution of the desired enantiomerically pure N-protected amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add allyl bromide (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-protected O-allyl amino alcohol.

-

Deprotect the amine (e.g., trifluoroacetic acid for a Boc group) and subsequently perform a Pd-catalyzed N-arylation with the desired aryl bromide to yield the final precursor.

Step 2: Pd-Catalyzed Intramolecular Carboamination

-

In a flame-dried Schlenk tube under a nitrogen atmosphere, combine Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).

-

Add a solution of the N-allyl-2-aminoethanol precursor (1.0 equiv) and the desired aryl or alkenyl bromide (2.0 equiv) in anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture at 105 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired cis-3,5-disubstituted morpholine.

The synthesis of enantiomerically pure morpholine derivatives is of paramount importance, as the stereochemistry of a drug molecule often dictates its biological activity. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and starting from the chiral pool.

A notable example is the asymmetric synthesis of chiral 1,2-amino alcohols and their subsequent conversion to morpholin-2-ones, which serve as versatile intermediates for a variety of chiral morpholine derivatives.[5]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The pharmacological profile of a substituted morpholine is highly dependent on the nature and position of the substituents on the morpholine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved morpholine-based drugs.

N-Substitution

The nitrogen atom of the morpholine ring is a common point of modification. N-substitution can influence a molecule's basicity, lipophilicity, and ability to interact with biological targets. For instance, in many kinase inhibitors, the morpholine nitrogen is attached to a larger heterocyclic system that is crucial for binding to the ATP-binding pocket of the enzyme.[6]

C-Substitution

Substitution on the carbon atoms of the morpholine ring can have a profound impact on a molecule's conformation and biological activity.

-

C-2 and C-6 Substitution: Substituents at these positions are often involved in key interactions with the target protein. The stereochemistry at these centers is frequently critical for activity. For example, in the case of Reboxetine, the (S,S)-enantiomer is the most active norepinephrine reuptake inhibitor.

-

C-3 and C-5 Substitution: Substituents at these positions can modulate the pharmacokinetic properties of the molecule and can also contribute to target binding. The introduction of alkyl groups at the C-3 position has been shown to increase the anticancer activity of some morpholine derivatives.[6]

The following table summarizes the general impact of substitutions at different positions of the morpholine ring on pharmacological activity.

| Position of Substitution | General Impact on Pharmacological Activity | Examples |

| N-4 | Modulates basicity, lipophilicity, and target engagement. Often a key attachment point for pharmacophoric groups. | Linezolid, Gefitinib |

| C-2 | Can be crucial for stereospecific interactions with the target. Influences potency and selectivity. | Reboxetine, Aprepitant |

| C-3 | Can enhance potency and influence pharmacokinetic properties. | Anticancer morpholine derivatives |

| C-5 | Can modulate pharmacokinetic properties and contribute to target binding. | |

| C-6 | Can be important for stereospecific interactions with the target, similar to the C-2 position. |

Therapeutic Applications: A Diverse Pharmacological Landscape

The versatility of the morpholine scaffold is reflected in the wide range of therapeutic areas where morpholine-containing drugs have made a significant impact.

-

Anticancer Agents: The morpholine moiety is a common feature in many kinase inhibitors, such as Gefitinib , which targets the epidermal growth factor receptor (EGFR). The morpholine group in these molecules often enhances solubility and provides a key interaction point within the ATP-binding pocket of the kinase.[6]

-

Antibacterial Agents: Linezolid , an oxazolidinone antibiotic, contains a morpholine ring that is crucial for its antibacterial activity against a range of Gram-positive bacteria.[7]

-

Central Nervous System (CNS) Agents: The ability of the morpholine ring to improve brain permeability has made it a valuable component in drugs targeting the CNS.[2] Examples include the antidepressant Reboxetine and the anxiolytic Afobazole .[7]

-

Antiemetic Agents: Aprepitant , a neurokinin-1 (NK₁) receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a substituted morpholine ring that is essential for its high-affinity binding to the NK₁ receptor.

Future Directions: The Enduring Legacy of the Morpholine Scaffold

The discovery and development of substituted morpholines have had a profound and lasting impact on medicinal chemistry and drug discovery. The unique combination of favorable physicochemical properties, synthetic accessibility, and diverse pharmacological activities ensures that the morpholine scaffold will continue to be a valuable tool for the creation of new and improved therapeutics.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies, particularly for the stereoselective synthesis of highly complex morpholine derivatives. Furthermore, a deeper understanding of the structure-activity relationships of substituted morpholines will continue to guide the rational design of next-generation drugs with enhanced potency, selectivity, and safety profiles. The enduring legacy of the morpholine motif is a testament to its remarkable utility as a privileged scaffold in the ongoing quest for new medicines to combat human disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

The Lynchpin in Prokinetic Drug Discovery: A Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is a quintessential example of such a pharmacophore.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have cemented its status as a cornerstone in the design of novel therapeutics.[3][4] From antibacterial agents like Linezolid to anticancer and anti-inflammatory drugs, the morpholine moiety is a testament to the power of elegant molecular design.[1][2][5] This guide focuses on a specific, yet pivotal, member of this family: Ethyl 4-benzylmorpholine-2-carboxylate. While not a therapeutic agent in itself, this compound serves as a critical intermediate in the synthesis of potent and selective 5-HT4 receptor agonists, a class of drugs with significant promise in the treatment of gastrointestinal motility disorders.[1] This document will provide an in-depth exploration of its synthesis, chemical properties, and its vital role in the development of next-generation prokinetic agents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 135072-32-1 | --INVALID-LINK--[1] |

| Molecular Formula | C14H19NO3 | --INVALID-LINK--[1] |

| Molecular Weight | 249.31 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 330.3±37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.128 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 5.70±0.10 (Predicted) | --INVALID-LINK-- |

| Synonyms | Ethyl 4-Benzyl-2-morpholinecarboxylate, 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester | --INVALID-LINK--[1] |

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl 2-(2-hydroxyethylamino)acetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: N-Benzylation of Ethyl 2-(2-hydroxyethylamino)acetate

-

To a solution of ethyl 2-(2-hydroxyethylamino)acetate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude N-benzyl intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for the formation of the cyclized product by TLC.

-

Once the reaction is complete, quench it by the slow addition of water at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Experimental Choices:

-

N-Benzylation: The use of potassium carbonate as a base in acetonitrile is a standard and effective method for the N-alkylation of secondary amines with benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Intramolecular Cyclization: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. Sodium hydride is a strong base that effectively deprotonates the hydroxyl group, initiating the cyclization. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.

Role as a Key Intermediate in the Synthesis of 5-HT4 Receptor Agonists

The primary significance of this compound lies in its role as a precursor for the synthesis of 5-HT4 receptor agonists.[1] These agonists are a class of drugs that stimulate serotonin 5-HT4 receptors, which are predominantly found in the gastrointestinal tract, the urinary bladder, and the atria of the heart.

The 5-HT4 Receptor and its Therapeutic Importance

Stimulation of 5-HT4 receptors in the gut enhances the release of acetylcholine, a neurotransmitter that promotes intestinal peristalsis and secretion.[6] This prokinetic effect makes 5-HT4 receptor agonists valuable for treating disorders characterized by impaired gastrointestinal motility, such as:

-

Gastroparesis

-

Chronic constipation

-

Irritable bowel syndrome with constipation (IBS-C)

Conversion to 5-HT4 Receptor Agonists: A General Overview

The conversion of this compound to a 5-HT4 receptor agonist typically involves several synthetic steps. While the exact sequence can vary depending on the target molecule, a general workflow can be outlined:

Caption: General workflow for the conversion of the title compound to a 5-HT4 agonist.